1-phenylazepan-2-one
Description
1-Phenylazepan-2-one is a seven-membered lactam (azepanone) featuring a phenyl substituent at the 1-position of the heterocyclic ring. Its molecular formula is C₁₂H₁₃NO, with a theoretical molecular weight of 187.24 g/mol (calculated). This compound is structurally characterized by a ketone group at position 2 and a phenyl group at position 1, which influences its electronic and steric properties.
Properties
CAS No. |
19858-02-7 |
|---|---|
Molecular Formula |
C12H15NO |
Molecular Weight |
189.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-phenylazepan-2-one can be synthesized through several methods. One common method involves the reaction of caprolactam with bromobenzene in the presence of a base such as cesium carbonate . The reaction is typically carried out in a solvent like 1,4-dioxane at elevated temperatures (around 100°C) for several hours . Another method involves the use of copper-containing minerals as catalysts in the Goldberg arylation of amides .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-phenylazepan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding amines.
Substitution: It can undergo substitution reactions where the phenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines.
Scientific Research Applications
1-phenylazepan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: Researchers study its effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: It has potential therapeutic applications in the treatment of anxiety and other neurological disorders.
Industry: It is used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 1-phenylazepan-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. This interaction modulates the activity of neurotransmitters and affects various neural pathways.
Comparison with Similar Compounds
Structural Isomers: 6-Phenylazepan-2-one
The positional isomer 6-phenylazepan-2-one (CAS: 112093-43-3) shares the same azepanone backbone but differs in the placement of the phenyl group at position 6. Key comparative data includes:
| Property | 1-Phenylazepan-2-one (Theoretical) | 6-Phenylazepan-2-one (Observed) |
|---|---|---|
| Molecular Formula | C₁₂H₁₃NO | C₁₂H₁₅NO |
| Molecular Weight (g/mol) | 187.24 | 189.25 |
| Density (g/cm³) | Not available | 1.046 ± 0.06 |
| Boiling Point (°C) | Not available | 384.3 ± 31.0 |
| pKa | Not available | 16.22 ± 0.40 |
Key Differences :
Piperidine Derivatives: 4-Phenylpiperidine-4-carbaldehyde
Piperidine derivatives, such as 4-phenylpiperidine-4-carbaldehyde (listed in ), provide a comparison based on ring size. Piperidine is a six-membered ring, while azepanone is seven-membered:
| Property | This compound | 4-Phenylpiperidine-4-carbaldehyde |
|---|---|---|
| Ring Size | 7-membered (azepanone) | 6-membered (piperidine) |
| Functional Groups | Ketone (position 2) | Aldehyde (position 4) |
| Applications | Pharmaceutical intermediates | Catalysis, ligand design |
Key Differences :
- Smaller rings (e.g., piperidine) exhibit higher ring strain, influencing reactivity in cycloaddition or hydrogenation reactions.
- The aldehyde group in 4-phenylpiperidine-4-carbaldehyde offers distinct electrophilic properties compared to the ketone in azepanones, making it more reactive toward nucleophiles .
Benzodiazepine Analogues
These compounds highlight the pharmacological relevance of lactams:
| Property | This compound | Benzodiazepine Derivative |
|---|---|---|
| Ring Structure | 7-membered azepanone | Fused bicyclic (benzodiazepine) |
| Bioactivity | Limited data | Anxiolytic, sedative applications |
Key Differences :
- Benzodiazepines' fused aromatic systems enhance planar rigidity, improving receptor binding affinity compared to monocyclic azepanones.
- The absence of a fluorine or chlorine substituent in this compound may limit its bioactivity in neurological targets .
Research Implications and Gaps
- Data Limitations : Experimental data for this compound (e.g., melting point, solubility) are absent in the provided sources, necessitating further characterization.
- Positional Effects : The 1-phenyl substitution may introduce steric constraints that alter reactivity compared to 6-phenyl or piperidine analogs, warranting computational or experimental studies .
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